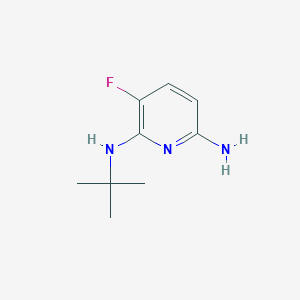![molecular formula C10H15Cl2N3OS B8329470 5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride](/img/structure/B8329470.png)
5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride
描述
5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride is a compound that belongs to the class of thienopyridine derivatives. This compound is primarily used in industrial and scientific research applications, particularly in the fields of chemistry and biology. It is not intended for medical or clinical use in humans or animals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thienopyridine derivatives, including 5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride, typically involves the cyclization of thiophene-2-carboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for thienopyridine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Although not used clinically, it is investigated for its potential therapeutic effects in preclinical studies.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar thienopyridine core structure and exhibit diverse biological activities.
Pyrazolo[3,4-b]pyridines: These heterocyclic compounds have similar structural features and are studied for their biomedical applications.
Uniqueness
5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride is unique due to its specific substitution pattern and the presence of both amino and thienopyridine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C10H15Cl2N3OS |
|---|---|
分子量 |
296.22 g/mol |
IUPAC 名称 |
5-(3-aminopropylamino)-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride |
InChI |
InChI=1S/C10H13N3OS.2ClH/c11-3-1-4-12-9-6-8(14)10-7(13-9)2-5-15-10;;/h2,5-6H,1,3-4,11H2,(H2,12,13,14);2*1H |
InChI 键 |
VXNDEDJEUROKHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=C1NC(=CC2=O)NCCCN.Cl.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,6-Xyloxy)methyl]piperidine](/img/structure/B8329417.png)










